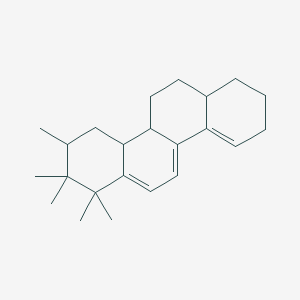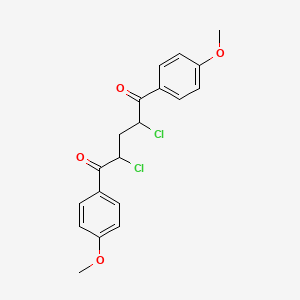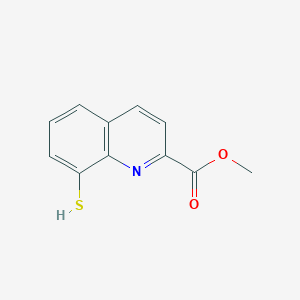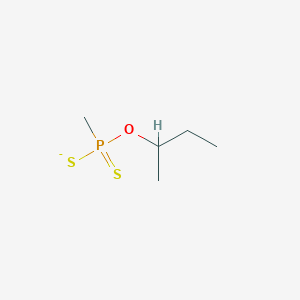
Benzenesulfonic acid, 4-diazenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-diazenyl- is an organosulfur compound characterized by the presence of a sulfonic acid group attached to a benzene ring, with a diazenyl group (-N=N-) at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 4-diazenyl- can be synthesized through the sulfonation of benzene using concentrated sulfuric acid and sulfur trioxide . The reaction involves the electrophilic substitution of the benzene ring, forming benzenesulfonic acid. The diazenyl group can be introduced through a diazotization reaction, where aniline derivatives are treated with nitrous acid, followed by coupling with a suitable aromatic compound .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 4-diazenyl- typically involves large-scale sulfonation processes using fuming sulfuric acid (oleum) and sulfur trioxide. The diazotization and coupling reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-diazenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-diazenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Industry: Utilized in the manufacture of detergents, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 4-diazenyl- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The diazenyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The sulfonic acid group enhances the compound’s solubility and facilitates its use in aqueous environments .
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid: Similar structure with hydroxyl groups on the aromatic ring.
Benzenesulfonic acid: Lacks the diazenyl group, making it less reactive in certain reactions
Uniqueness
Benzenesulfonic acid, 4-diazenyl- is unique due to the presence of both sulfonic acid and diazenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
90829-70-2 |
|---|---|
Fórmula molecular |
C6H6N2O3S |
Peso molecular |
186.19 g/mol |
Nombre IUPAC |
4-diazenylbenzenesulfonic acid |
InChI |
InChI=1S/C6H6N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,7H,(H,9,10,11) |
Clave InChI |
IJNCDSUFLUTMQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)






